2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid
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Overview
Description
2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid is an organic compound with a unique structure that includes both an alkene and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid can be achieved through several methods. One common approach involves the radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid, using manganese (II) acetate and cobalt (II) acetate as catalysts . Another method involves the photosensitized oxidation of citronellol to produce allyl hydroperoxides, which are then reduced to the corresponding diols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions would be crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The alkene group can undergo electrophilic addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methacrylic acid: Similar in structure but lacks the hex-4-enoic acid moiety.
2-Methyl-2-propen-1-ol: Shares the 2-methylprop-2-en-1-yl group but differs in the functional group.
2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone: Similar in having an alkene group but differs in overall structure.
Uniqueness
2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid is unique due to its combination of an alkene and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
Properties
CAS No. |
112391-49-8 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-(2-methylprop-2-enyl)hex-4-enoic acid |
InChI |
InChI=1S/C10H16O2/c1-4-5-6-9(10(11)12)7-8(2)3/h4-5,9H,2,6-7H2,1,3H3,(H,11,12) |
InChI Key |
LJVBEQVFJJEICD-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(CC(=C)C)C(=O)O |
Origin of Product |
United States |
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